The synthesis of 6-(4-Carboxyphenyl)nicotinic acid can be approached through various organic synthetic routes, typically involving the functionalization of nicotinic acid or related pyridine derivatives. One common method involves the following steps:
The molecular structure of 6-(4-Carboxyphenyl)nicotinic acid features a pyridine ring that is substituted at the 6-position by a carboxyphenyl group. Key structural details include:
6-(4-Carboxyphenyl)nicotinic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 6-(4-Carboxyphenyl)nicotinic acid primarily revolves around its ability to act as a ligand in coordination complexes:
The physical and chemical properties of 6-(4-Carboxyphenyl)nicotinic acid are crucial for understanding its behavior in various applications:
6-(4-Carboxyphenyl)nicotinic acid has several notable applications across various fields:
Systematic Nomenclature:The compound adheres to IUPAC naming conventions as 6-(4-carboxyphenyl)pyridine-3-carboxylic acid, reflecting its biphenyl-like core with carboxylic acid substituents at the 3-position of pyridine and the 4-position of phenyl. Alternative designations include 6-(4-Carboxyphenyl)nicotinic acid (nicotinic acid denoting pyridine-3-carboxylic acid) and the SMILES notation O=C(O)C1=CC=C(C2=NC=C(C(=O)O)C=C2)C=C1 [1] [5].
Structural Features:
Table: Key Structural and Chemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉NO₄ | [1] |
| Molecular Weight | 243.21 g/mol | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
| Topological Polar Surface Area | 87.49 Ų | [1] |
Table: Comparative Heterocyclic Dicarboxylic Acids
| Compound Name | Molecular Formula | Unique Feature | |
|---|---|---|---|
| 6-(4-Carboxyphenyl)nicotinic acid | C₁₃H₉NO₄ | Biphenyl linker, dual COOH | |
| 6-Hydroxynicotinic acid | C₆H₅NO₃ | Tautomerism (lactam-lactim) | |
| 2,6-Pyridinedicarboxylic acid | C₇H₅NO₄ | Chelating N,O-donor sites | |
| Nicotinic acid (Vitamin B3) | C₆H₅NO₂ | Biological cofactor precursor | [4] [6] |
Synthetic Methodologies:The primary route involves acid-catalyzed condensation between nicotinic acid derivatives and para-formylbenzoic acid, followed by oxidative functionalization. Alternative approaches include:
Optimized Protocol (EvitaChem):
Table: Historical Milestones in Development
| Year | Advancement | Significance | |
|---|---|---|---|
| 2002 | First reported synthesis | Established core condensation methodology | |
| 2010–2015 | MOF applications exploration | Demonstrated utility in porous materials | |
| 2018 | Catalytic asymmetric synthesis protocols | Enabled chiral coordination polymers | |
| 2020–2024 | Photocatalytic COF integration | Enhanced visible-light-driven catalysis | [3] |
Coordination Modes:6-(4-Carboxyphenyl)nicotinic acid exhibits four primary binding configurations:
Applications in Materials Science:
Recent Advances (2020–2024):
Table: Coordination Modes and Resulting Complex Properties
| Coordination Mode | Metal Ion | Structure | Application | |
|---|---|---|---|---|
| N,O-Chelating | Cu(II) | Mononuclear | Oxidation catalysis | |
| µ₂-Bridging carboxylate | Zn(II) | 2D layer | Luminescent sensing | |
| µ₃-Bridging carboxylate | Cr(III) | 3D MOF | Gas storage (H₂, CH₄) | |
| Mixed N,O + carboxylate | Co(II) | Helical chain | Magnetic materials |
Table: Comprehensive Compound Nomenclature
| Synonym | Context of Use | |
|---|---|---|
| 6-(4-Carboxyphenyl)nicotinic acid | Synthetic chemistry | |
| 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | IUPAC nomenclature | |
| 3-Carboxy-6-(4-carboxyphenyl)pyridine | Coordination chemistry | |
| CAS 676339-81-4 | Regulatory/commercial | [1] [3] |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1